molecular formula C13H16O6 B2834408 3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid CAS No. 924846-09-3

3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid

Cat. No.: B2834408
CAS No.: 924846-09-3
M. Wt: 268.265
InChI Key: VVVXBDJRQLPSFU-UHFFFAOYSA-N
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Description

3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid is a high-purity chemical compound intended for research and development purposes. The structure features a phenylpropanoic acid scaffold substituted with both ethoxy and carboxymethoxy functional groups. This combination suggests potential as an organic building block or intermediate in synthetic chemistry . Researchers value this and related compounds for their utility in designing more complex molecules, including potential pharmaceuticals and materials . The compound is strictly for laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals. Always refer to the safety data sheet (SDS) before handling and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(carboxymethoxy)-3-ethoxyphenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-2-18-11-7-9(4-6-12(14)15)3-5-10(11)19-8-13(16)17/h3,5,7H,2,4,6,8H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVXBDJRQLPSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CCC(=O)O)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-ethoxybenzaldehyde and bromoacetic acid.

    Etherification: The hydroxyl group of 4-hydroxy-3-ethoxybenzaldehyde is etherified using bromoacetic acid in the presence of a base such as potassium carbonate to form 4-(carboxymethoxy)-3-ethoxybenzaldehyde.

    Aldol Condensation: The aldehyde group of 4-(carboxymethoxy)-3-ethoxybenzaldehyde undergoes an aldol condensation with malonic acid in the presence of a base such as sodium ethoxide to form the corresponding β-hydroxy acid.

    Decarboxylation: The β-hydroxy acid is then subjected to decarboxylation under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Pathway
The synthesis of 3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid typically involves several key steps:

  • Starting Materials : The synthesis begins with 4-hydroxy-3-ethoxybenzaldehyde and bromoacetic acid.
  • Etherification : The hydroxyl group of 4-hydroxy-3-ethoxybenzaldehyde is etherified using bromoacetic acid in the presence of a base.
  • Aldol Condensation : The resulting aldehyde undergoes aldol condensation with malonic acid.
  • Decarboxylation : The β-hydroxy acid formed is subjected to decarboxylation to yield the final compound.

Chemical Properties
The compound can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate to form carboxylic acids or ketones.
  • Reduction : With lithium aluminum hydride to convert carboxylic acids into alcohols.
  • Substitution : Nucleophilic substitution reactions can replace the carboxymethoxy group with amines or thiols.

Biological Applications

This compound has been studied for its potential biological activities:

Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes and cytokines. This mechanism suggests its utility in treating conditions characterized by inflammation.

Antioxidant Activity
The compound's ability to scavenge free radicals positions it as a candidate for antioxidant therapies, which may help mitigate oxidative stress-related diseases.

Cancer Research
A study demonstrated significant cytotoxicity against prostate cancer cell lines, indicating its potential as an anticancer agent. This finding warrants further investigation into its efficacy and mechanism of action in cancer treatment.

Medical Research

Therapeutic Potential
Ongoing research is exploring the therapeutic applications of this compound for various diseases. Its anti-inflammatory and antioxidant properties make it a candidate for developing treatments for metabolic disorders, obesity, and other chronic conditions .

Industrial Applications

The compound is also being investigated for its use in material science:

  • Polymer Development : It serves as a building block in synthesizing new polymers with unique properties.
  • Metal-organic Frameworks (MOFs) : The compound is being explored for creating MOFs with luminescent and magnetic characteristics, which could have applications in catalysis and gas storage.

Case Study 1: Prostate Cancer

In vitro studies have shown that this compound significantly inhibits the growth of prostate cancer cells, demonstrating its potential as a therapeutic agent.

Case Study 2: Metabolic Disorders

Research has indicated that derivatives of this compound may improve metabolic abnormalities related to high-fat diets in animal models. These findings suggest that it could play a role in developing functional foods aimed at preventing metabolic disorders .

Mechanism of Action

The mechanism of action of 3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid with structurally or functionally related propanoic acid derivatives. Key differences in substituents, biological activity, and synthetic pathways are highlighted.

Structural Analogues

Table 1: Structural Comparison of Propanoic Acid Derivatives

Compound Name Substituents on Phenyl Ring Key Functional Groups Source/Application
This compound 4-carboxymethoxy, 3-ethoxy Carboxylic acid, ether, ester MOF ligand
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 4-hydroxy, 3-methoxy Carboxylic acid, phenol, ether Isolated from Litsea glutinosa
3-(2,4-Dihydroxyphenyl)propanoic acid methyl ester 2,4-dihydroxy (methyl ester) Ester, phenolic hydroxyl Antimycobacterial activity
(E)-3-[4-(Carboxymethoxy)-3-methoxyphenyl]acrylic acid 4-carboxymethoxy, 3-methoxy, acrylic acid Carboxylic acid, α,β-unsaturated acid Isolated from Glechoma longituba
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-hydroxyphenylamino Amino, phenolic hydroxyl Anticancer and antioxidant agents

Biological Activity

3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18O5
  • Molecular Weight : 270.29 g/mol

The presence of both carboxymethoxy and ethoxy groups contributes to its solubility and reactivity, which are crucial for its biological activity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling.
  • Receptor Modulation : It may interact with various receptors, modulating their activity. This interaction can lead to altered signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

Organism TestedMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results demonstrate the compound's potential utility in treating infections caused by these pathogens.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

  • Case Study on Prostate Cancer :
    A study evaluated the effects of this compound on prostate cancer cell lines. The compound demonstrated significant cytotoxicity against LNCaP cells with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for prostate cancer treatment.
  • In Vivo Studies :
    In vivo studies have shown that the compound can reduce tumor growth in xenograft models when administered at doses of 50 mg/kg body weight. The mechanism appears to involve apoptosis induction in cancer cells.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid with high purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. For example:

  • Step 1 : Introduce the ethoxy group via nucleophilic substitution or Williamson ether synthesis.
  • Step 2 : Install the carboxymethoxy group (OCH2COOH) through esterification or coupling reactions.
  • Step 3 : Attach the propanoic acid chain via Friedel-Crafts alkylation or hydrolysis of nitriles/esters.
    • Critical factors include solvent selection (e.g., ethanol or dichloromethane), temperature control, and catalysts (e.g., palladium for coupling). Purification via recrystallization or HPLC ensures ≥95% purity .

Q. How can spectroscopic and crystallographic techniques confirm the compound’s structural identity?

  • Methodological Answer :

  • NMR : Analyze proton environments (e.g., δ 1.3–1.5 ppm for ethoxy CH3, δ 4.1–4.3 ppm for OCH2 groups) and coupling patterns to verify substituent positions .
  • IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and ether (1200–1250 cm⁻¹) functional groups.
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O–H⋯O dimers in crystal lattices) and validate spatial arrangement of substituents .

Advanced Research Questions

Q. What experimental approaches are suitable for investigating interactions with cytochrome P450 enzymes?

  • Methodological Answer :

  • Recombinant Microsomes : Use human CYP2B6 or CYP3A4 isoforms to assess metabolic stability. Measure O-deethylase activity via fluorometric assays (e.g., 7-ethoxy-4-trifluoromethylcoumarin conversion) .
  • Enzyme Inhibition Assays : Determine IC50 values using substrate competition (e.g., testosterone or midazolam) and LC-MS quantification of metabolites.
  • Molecular Docking : Simulate binding modes in CYP active sites (e.g., AutoDock Vina) to predict regioselective metabolism .

Q. How do structural modifications (e.g., trifluoromethyl vs. carboxymethoxy groups) impact physicochemical properties and bioactivity?

  • Methodological Answer :

  • LogP Analysis : Compare hydrophobicity via shake-flask or HPLC retention time (e.g., trifluoromethyl increases logP by ~1.5 units vs. carboxymethoxy).
  • Solubility Testing : Use dynamic light scattering (DLS) to quantify aqueous solubility changes.
  • SAR Studies : Replace the ethoxy group with methoxy or hydroxy groups and evaluate binding affinity shifts in receptor assays (e.g., IC50 differences ≥10-fold indicate critical steric/electronic effects) .

Q. What methodologies are effective for analyzing metabolic stability in hepatic systems?

  • Methodological Answer :

  • Liver Microsomal Incubations : Incubate with NADPH-regenerating systems; terminate reactions at timed intervals (0–60 min) and quantify parent compound via UPLC-MS/MS.
  • Intrinsic Clearance (CLint) : Calculate using the in vitro half-life (t₁/₂) and microsomal protein binding corrections.
  • Reaction Phenotyping : Co-incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .

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